2,3,5-Trifluorophenylacetonitrile
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Overview
Description
2,3,5-Trifluorophenylacetonitrile is an organic compound with the chemical formula C8H4F3N. It is a fluorinated derivative of phenylacetonitrile, characterized by the presence of three fluorine atoms at the 2, 3, and 5 positions on the benzene ring. This compound is used in various fields of research and industry due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluorophenylacetonitrile typically involves the fluorination of phenylacetonitrile derivatives. One common method includes the reaction of 2,3,5-trifluorobenzyl chloride with sodium cyanide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO) under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination processes. These methods are designed to maximize yield and purity while minimizing production costs. The use of quaternary ammonium salt catalysts and specific reaction conditions, such as temperature and pressure, are optimized for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluorophenylacetonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: 2,3,5-Trifluorobenzoic acid.
Reduction: 2,3,5-Trifluorophenylmethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3,5-Trifluorophenylacetonitrile is utilized in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: It is used in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluorophenylacetonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with hydrophobic pockets within proteins. This can lead to inhibition or activation of enzymatic activity, modulation of receptor function, and alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trifluorophenylacetonitrile: Another fluorinated derivative with similar properties but different fluorine atom positions.
2,3,4-Trifluorophenylacetonitrile: Similar structure with fluorine atoms at the 2, 3, and 4 positions.
2,3,6-Trifluorophenylacetonitrile: Fluorine atoms at the 2, 3, and 6 positions.
Uniqueness
2,3,5-Trifluorophenylacetonitrile is unique due to its specific fluorine atom arrangement, which influences its chemical reactivity and interaction with biological targets. This makes it a valuable compound for developing new materials and studying biochemical processes .
Properties
IUPAC Name |
2-(2,3,5-trifluorophenyl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3N/c9-6-3-5(1-2-12)8(11)7(10)4-6/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOYNOOXHLNVNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50380728 |
Source
|
Record name | 2,3,5-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243666-14-0 |
Source
|
Record name | 2,3,5-Trifluorophenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50380728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 243666-14-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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